molecular formula C19H21N3O2S2 B2631707 N-(2,5-dimethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252856-75-9

N-(2,5-dimethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2631707
CAS No.: 1252856-75-9
M. Wt: 387.52
InChI Key: IOBLIGLIFLUJPI-UHFFFAOYSA-N
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Description

This compound belongs to the acetamide class, characterized by a thieno[3,2-d]pyrimidin-4-one core fused with a sulfur-containing heterocycle. The structure features:

  • N-(2,5-dimethylphenyl) group: A substituted aromatic ring with methyl groups at positions 2 and 5.
  • Thioacetamide linkage: A sulfanyl (-S-) group bridges the thienopyrimidine moiety and the acetamide backbone.
  • Propyl substituent: A 3-propyl group on the pyrimidine ring, which may enhance lipophilicity and influence pharmacokinetics.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S2/c1-4-8-22-18(24)17-14(7-9-25-17)21-19(22)26-11-16(23)20-15-10-12(2)5-6-13(15)3/h5-7,9-10H,4,8,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBLIGLIFLUJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential biological activities. Its unique structure, characterized by a thieno[3,2-d]pyrimidine core, suggests various avenues for pharmacological exploration. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on different biological systems, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C19H21N3O2S2
Molecular Weight 387.5 g/mol
CAS Number 1252856-75-9

Biological Activity Overview

Research indicates that compounds containing thieno[3,2-d]pyrimidine structures exhibit a range of biological activities, including antimicrobial and anticancer properties. The specific compound under discussion has not been extensively studied; however, similar compounds have shown significant effects in various biological assays.

Antimicrobial Activity

A study on related thieno[3,2-d]pyrimidine derivatives demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:

  • Compounds were tested against Escherichia coli and Staphylococcus aureus, showing effective inhibition at low concentrations.
  • The minimum inhibitory concentration (MIC) values were determined to assess the potency of these compounds .

Anticancer Potential

Thieno[3,2-d]pyrimidine derivatives have also been investigated for their anticancer potential. In vitro studies suggest that these compounds can inhibit cell proliferation in various cancer cell lines:

  • Specific derivatives showed cytotoxicity against leukemia cell lines with IC50 values in the low micromolar range.
  • Mechanistic studies indicated that these compounds may induce apoptosis through the modulation of signaling pathways involved in cell survival .

Case Studies

  • Antimicrobial Efficacy : A series of thienopyrimidine compounds were synthesized and tested for their antibacterial activity. The most potent derivatives exhibited MIC values as low as 12.5 µg/mL against S. aureus, indicating strong antibacterial properties .
  • Cytotoxicity in Cancer Cells : In a study evaluating the anticancer effects of thieno[3,2-d]pyrimidine derivatives, one compound demonstrated significant growth inhibition of the MV4-11 leukemia cell line with an IC50 of approximately 0.5 µM .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

  • The compound may interact with specific enzymes or receptors involved in cellular signaling pathways.
  • Similar compounds have been shown to inhibit key enzymes in metabolic pathways, leading to altered cellular functions and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Similarities and Differences

The following table summarizes key structural features of analogous compounds:

Compound Name / ID Core Heterocycle Aryl Substituent Additional Groups Molecular Weight (g/mol) Key Biological Activity (if reported)
Target Compound Thieno[3,2-d]pyrimidin-4-one 2,5-dimethylphenyl 3-propyl ~380 (estimated) Not reported
N-(2,4-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8o) 1,3,4-Oxadiazole 2,4-dimethylphenyl Indol-3-ylmethyl ~379–423 LOX, α-glucosidase, BChE inhibition
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Pyrimidin-6-one 2,3-dichlorophenyl Methyl 344.21 Not explicitly stated
2-chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide (Thenylchlor) Chloroacetamide 2,6-dimethylphenyl 3-methoxy-2-thienylmethyl ~283.8 Herbicidal activity

Key Observations :

  • Heterocyclic Core: The thieno[3,2-d]pyrimidine core in the target compound is distinct from oxadiazole (8o), pyrimidine (), and chloroacetamide () backbones. This fused-ring system may enhance π-π stacking interactions in biological targets compared to simpler heterocycles .
  • The 3-propyl group on the thienopyrimidine ring may increase lipophilicity relative to methyl or methoxy substituents .

Physicochemical and Spectral Properties

  • Melting Points : Analogs like 8v (mp 230°C) and 8t (brown amorphous solid) suggest high thermal stability for sulfanyl-acetamide derivatives, though the target compound’s melting point remains uncharacterized .
  • Spectroscopic Data : The target’s NMR and IR profiles would likely resemble analogs, with signals for acetamide NH (~10–12 ppm in DMSO-d6) and aromatic protons (~6–8 ppm) .

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